3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Description
3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring and a pyrimidin-2-ylsulfamoyl substituent on the phenyl group. Its molecular formula is C₁₈H₁₄BrN₄O₃S, with a molecular weight of 437.30 g/mol . The compound’s structure features a benzamide core linked to a sulfamoyl group, which is further substituted with a pyrimidine ring.
Synthetic routes typically involve coupling brominated benzoic acid derivatives with aminophenylsulfamoyl intermediates, as exemplified in protocols for analogous compounds . Its crystal structure and stability have been studied using techniques like X-ray crystallography, with related benzamides showing planar aromatic systems and intermolecular hydrogen bonding .
Properties
IUPAC Name |
3-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S/c18-13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)26(24,25)22-17-19-9-2-10-20-17/h1-11H,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZNGKFQUUNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the pyrimidinylsulfamoyl group through a sulfonamide formation reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide structure allows for coupling reactions with other aromatic compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications : Compounds like RIZ 021 replace the sulfamoyl-phenyl group with a pyridinyl-thiazolyl system, demonstrating enhanced antimycobacterial activity, likely due to improved membrane permeability.
- Functional Group Additions: The introduction of an isobutyrylamino group () increases hydrophobicity, which may influence metabolic stability or solubility.
Antimycobacterial Activity
Kinase Inhibition
- The target compound shares structural motifs with kinase inhibitors, such as the pyrimidine ring (common in ATP-competitive inhibitors). For example, N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide () targets kinases via its pyrimidine-amino linkage, achieving IC₅₀ values in the nanomolar range.
Physicochemical Properties
- Solubility: The pyrimidin-2-ylsulfamoyl group enhances water solubility compared to non-sulfonamide analogs (e.g., nitro or thiazolidinone derivatives) .
- Metabolic Stability : Bromine substitution at the 3-position may slow oxidative metabolism, as observed in 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-benzamide derivatives .
Crystallographic and Stability Data
- Crystal structures of related compounds (e.g., 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]benzamide ) reveal planar benzamide cores and intermolecular hydrogen bonds involving the sulfamoyl group . These interactions contribute to thermal stability and crystallinity.
- In contrast, 4-bromo-N-(2-nitrophenyl)benzamide exhibits a distorted aromatic system due to steric effects from the nitro group, reducing its melting point by ~20°C compared to the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
